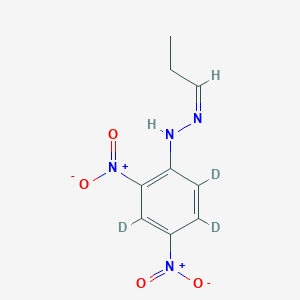
Propionaldehyde 2,4-Dinitrophenylhydrazone-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propionaldehyde 2,4-Dinitrophenylhydrazone-d3 is a stable isotope-labeled compound used primarily in analytical chemistry. It is a derivative of propionaldehyde and 2,4-dinitrophenylhydrazine, where the hydrogen atoms are replaced by deuterium (d3). This compound is often used as a reference standard in various analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propionaldehyde 2,4-Dinitrophenylhydrazone-d3 typically involves the reaction of propionaldehyde with 2,4-dinitrophenylhydrazine in the presence of a deuterium source. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic labeling of the final product .
Chemical Reactions Analysis
Types of Reactions
Propionaldehyde 2,4-Dinitrophenylhydrazone-d3 undergoes various chemical reactions, including:
Condensation Reactions: It forms hydrazones through condensation with aldehydes and ketones.
Oxidation and Reduction: It can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Propionaldehyde 2,4-Dinitrophenylhydrazone-d3 is widely used in scientific research, including:
Analytical Chemistry: As a reference standard for the quantification of aldehydes and ketones.
Environmental Analysis: For detecting and measuring pollutants in environmental samples.
Biological Studies: In the study of metabolic pathways involving aldehydes.
Industrial Applications: Used in quality control and assurance processes in various industries.
Mechanism of Action
The mechanism of action of Propionaldehyde 2,4-Dinitrophenylhydrazone-d3 involves nucleophilic addition-elimination reactions. The compound adds across the carbon-oxygen double bond of aldehydes and ketones, forming a hydrazone intermediate, which then eliminates a molecule of water . This mechanism is crucial for its role as a derivatizing agent in analytical chemistry .
Comparison with Similar Compounds
Similar Compounds
- Formaldehyde 2,4-Dinitrophenylhydrazone
- Acetaldehyde 2,4-Dinitrophenylhydrazone
- Benzaldehyde 2,4-Dinitrophenylhydrazone
Uniqueness
Propionaldehyde 2,4-Dinitrophenylhydrazone-d3 is unique due to its isotopic labeling with deuterium, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research and industrial applications where accurate quantification is essential .
Properties
Molecular Formula |
C9H10N4O4 |
|---|---|
Molecular Weight |
241.22 g/mol |
IUPAC Name |
2,3,5-trideuterio-4,6-dinitro-N-[(Z)-propylideneamino]aniline |
InChI |
InChI=1S/C9H10N4O4/c1-2-5-10-11-8-4-3-7(12(14)15)6-9(8)13(16)17/h3-6,11H,2H2,1H3/b10-5-/i3D,4D,6D |
InChI Key |
NFQHZOZOFGDSIN-ZREMWQALSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N/N=C\CC)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |
Canonical SMILES |
CCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















